

"4-(3-Aminopropyl)aniline" CAS number 3369-49-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Aminopropyl)aniline

Cat. No.: B1603533

[Get Quote](#)

An In-depth Technical Guide to 4-(3-Aminopropyl)aniline

Section 1: Core Identification and Structure

4-(3-Aminopropyl)aniline is a versatile bifunctional organic compound featuring both a primary aromatic amine and a primary aliphatic amine. This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, polymers, and dyes.^[1] The presence of two distinct amine groups with different reactivities allows for selective chemical modifications, providing a strategic advantage in the design of complex molecules.^[2]

1.1 Note on Chemical Abstract Service (CAS) Number Identification

It is critical to note a discrepancy in the assigned CAS numbers for this compound. While this guide addresses the molecule commonly known as **4-(3-Aminopropyl)aniline**, the scientific and commercial literature predominantly associates this chemical name with CAS Number 61798-01-4.^{[1][3][4][5]} The CAS number 3369-49-7, provided in the topic query, appears to be linked in some databases to unrelated industrial materials such as pipe fittings.^{[6][7]} Therefore, this document will proceed using the technical data affiliated with CAS number 61798-01-4 to ensure scientific accuracy.

1.2 Chemical Structure and Identifiers

The fundamental structure consists of an aniline ring substituted at the para-position with a propyl amine chain.

Caption: Chemical structure of **4-(3-Aminopropyl)aniline**.

Identifier	Value	Source(s)
IUPAC Name	4-(3-aminopropyl)aniline	[3]
CAS Number	61798-01-4	[1][3][4][5]
Molecular Formula	C ₉ H ₁₄ N ₂	[1][3][4]
Molecular Weight	150.22 g/mol	[1][3][4]
Synonyms	4-Amino- benzenepropanamine, 4-(3- Aminopropyl)phenylamine	[1][8]
InChI	InChI=1S/C9H14N2/c10-7-1-2- 8-3-5-9(11)6-4-8/h3-6H,1- 2,7,10-11H2	[3][4]
SMILES	C1=CC(=CC=C1CCN)N	[3]

Section 2: Physicochemical Properties

The physical properties of **4-(3-Aminopropyl)aniline** are dictated by its mixed aromatic and aliphatic character. It is typically a colorless to pale yellow crystalline solid or liquid at room temperature.[1]

Property	Value	Source(s)
Appearance	Colorless to pale yellow crystal	[1]
Density	1.038 g/cm ³	[1]
Boiling Point	289.5 °C at 760 mmHg	[1]
Flash Point	152.3 °C	[1]
Refractive Index	1.58	[1]
Vapor Pressure	0.00219 mmHg at 25°C	[1]

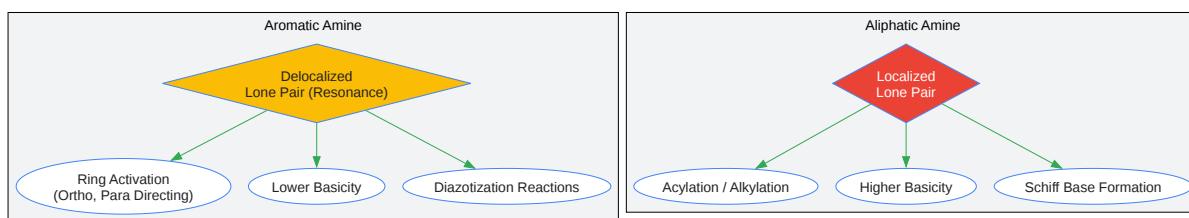
2.1 Solubility Profile

While specific solubility data is not readily available, a qualitative assessment can be made based on the molecular structure. The molecule possesses a significant non-polar aromatic portion, which suggests poor solubility in water.[\[9\]](#) However, the two amine groups can participate in hydrogen bonding, which may increase its solubility in polar protic solvents like alcohols.[\[9\]](#) It is expected to be readily soluble in many common organic solvents, such as dimethyl sulfoxide (DMSO) and chlorinated solvents.[\[9\]](#) This differential solubility is a key consideration for its use in reaction workups and purification processes.

Section 3: Chemical Reactivity and Synthetic Profile

The most compelling feature of **4-(3-aminopropyl)aniline** from a synthetic chemist's perspective is the differentiated reactivity of its two primary amine groups.

3.1 Differentiated Amine Reactivity


The nucleophilicity and basicity of the two amine groups are fundamentally different due to their electronic environments.

- **Aromatic Amine (-C₆H₄NH₂):** The lone pair of electrons on the nitrogen atom is delocalized into the π -system of the benzene ring. This resonance effect reduces the electron density on the nitrogen, making the aromatic amine less basic and less nucleophilic than its aliphatic counterpart. However, this same effect strongly activates the aromatic ring toward

electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[10]

- Aliphatic Amine (-CH₂NH₂): The lone pair of electrons on this nitrogen is localized. Consequently, the aliphatic amine is significantly more basic and serves as a stronger nucleophile in reactions like acylation or alkylation.

This reactivity difference allows for selective protection and reaction schemes. For example, the more nucleophilic aliphatic amine can be selectively acylated under controlled conditions while leaving the aromatic amine untouched.

[Click to download full resolution via product page](#)

Caption: Differentiated reactivity of the amine groups.

3.2 Synthetic Pathways

Several general methods for the synthesis of **4-(3-aminopropyl)aniline** have been described. One common laboratory-scale approach involves the reduction of a corresponding nitro-precursor, such as 4-(3-aminopropyl)nitrobenzene. More direct industrial methods include:

- Reaction of ethylenediamine with phenylpropanal, followed by an oxidation step.[1]
- Reaction of amphetamine with a carbamate, followed by a reduction step.[1]

A more modern and versatile approach for synthesizing aniline derivatives involves the copper-catalyzed coupling of aryl boronic acids with ammonia.[\[11\]](#)

Section 4: Applications in Research and Development

The bifunctional nature of **4-(3-aminopropyl)aniline** makes it a highly useful building block.

- Pharmaceutical Chemistry: It can serve as a scaffold or linker in the synthesis of new drug candidates. The aniline moiety is a common feature in many bioactive molecules, while the propyl amine tail provides a handle for attaching other functional groups or for modifying solubility and pharmacokinetic properties.[\[1\]](#)[\[2\]](#)
- Polymer Science: The two amine groups can react with difunctional compounds (e.g., diisocyanates, diacyl chlorides) to form polyamides, polyureas, and other polymers.[\[1\]](#) The rigid aromatic core and flexible aliphatic chain can impart unique thermal and mechanical properties to the resulting materials.
- Dye Synthesis: As a derivative of aniline, it is a precursor for the synthesis of azo dyes. The aromatic amine can be diazotized and then coupled with an electron-rich aromatic compound to produce highly colored molecules.[\[1\]](#)[\[10\]](#)

Section 5: Analytical Methodologies

The quantitative and qualitative analysis of anilines in various matrices, particularly environmental samples, is crucial due to their potential toxicity.[\[12\]](#) Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.[\[12\]](#)[\[13\]](#)

5.1 Protocol: Trace Analysis of Anilines in Water by On-Line SPE-HPLC

This protocol is a generalized method adapted from established procedures for aniline analysis and is suitable for determining trace levels of **4-(3-aminopropyl)aniline** in aqueous samples.[\[12\]](#)

Objective: To concentrate and quantify **4-(3-aminopropyl)aniline** from a water sample.

Methodology:

- Sample Preparation & Preservation:
 - Collect the aqueous sample in a clean, amber glass bottle.
 - To prevent microbial degradation, adjust the sample pH to ~7 and store at 4°C.[13]
 - Filter the sample through a 0.45 µm filter to remove particulate matter before analysis.
- On-Line Solid-Phase Extraction (SPE):
 - Utilize an automated on-line SPE system connected to an HPLC.
 - Load a specific volume of the filtered water sample onto a suitable SPE cartridge (e.g., a reversed-phase C18 or a polymer-based cartridge). The aniline compound will be retained on the sorbent while the bulk water matrix is discarded.
- Elution and HPLC Analysis:
 - After loading, the SPE cartridge is switched into the mobile phase path of the HPLC.
 - The analyte is eluted from the cartridge directly onto the analytical HPLC column (e.g., a C18 column) using an appropriate mobile phase gradient (e.g., acetonitrile/water).
 - Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for the aniline.
- Quantification:
 - A calibration curve is generated by analyzing a series of external standards of known concentrations.
 - The concentration of **4-(3-aminopropyl)aniline** in the original sample is determined by comparing its peak area to the calibration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical determination of anilines.

Section 6: Safety, Handling, and Storage

4-(3-Aminopropyl)aniline and related aromatic amines require careful handling due to their potential toxicity.

6.1 Hazard Profile

While a specific, comprehensive safety data sheet (SDS) for CAS 61798-01-4 is not readily available in the search results, data from analogous anilines provides a strong basis for hazard assessment.

- Acute Toxicity: Aniline derivatives are often toxic if swallowed, inhaled, or in contact with skin. [\[14\]](#)
- Irritation/Corrosion: The compound is described as irritating and may cause inflammation.[\[1\]](#) Related anilines can cause severe skin irritation and serious eye damage.[\[14\]](#)[\[15\]](#)
- Sensitization: May cause allergic skin reactions.[\[1\]](#)[\[14\]](#)
- Long-Term Effects: Some anilines are suspected of causing genetic defects and cancer, and may cause damage to organs (particularly the blood) through prolonged or repeated exposure.[\[14\]](#)
- Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[\[14\]](#)[\[16\]](#)

6.2 Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only outdoors or in a well-ventilated area. A chemical fume hood is strongly recommended.[\[16\]](#)

- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[16]
 - Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use. [15]
 - Skin and Body Protection: Wear a lab coat or other protective clothing.[16]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

6.3 Storage and Stability

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][14]
- Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16]
- Sensitivities: The compound may be sensitive to air, light, and moisture. Store under an inert atmosphere (e.g., nitrogen or argon).[5][14] Keep away from heat, sparks, and open flames. [1][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-(1-Aminopropyl)aniline | 133332-54-4 | Benchchem [benchchem.com]
- 3. 4-(3-Aminopropyl)aniline | C9H14N2 | CID 21646683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-aminopropyl)aniline | CAS: 61798-01-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 61798-01-4|4-(3-Aminopropyl)aniline|BLD Pharm [bldpharm.com]
- 6. gastite.com [gastite.com]
- 7. literature.puertoricosupplier.com [literature.puertoricosupplier.com]
- 8. parchem.com [parchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["4-(3-Aminopropyl)aniline" CAS number 3369-49-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603533#4-3-aminopropyl-aniline-cas-number-3369-49-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com